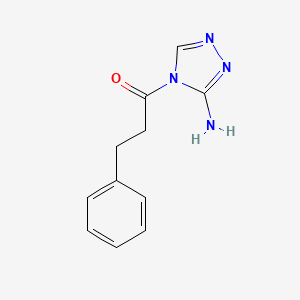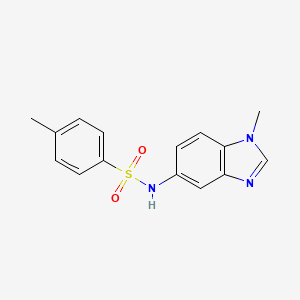![molecular formula C9H10ClN3O3 B5789993 methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, also known as MCC, is a chemical compound that has been widely used in scientific research for its unique properties. MCC is a hydrazine derivative that has been synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been shown to inhibit the activity of proteasomes by binding to the active site of the proteasome and blocking the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which can lead to cell death.
Biochemical and Physiological Effects
methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the activation of the unfolded protein response. methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has several advantages for use in laboratory experiments, including its ability to selectively inhibit the activity of proteasomes, which allows for the study of the role of proteasomes in various cellular processes. However, methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, including the development of more selective proteasome inhibitors, the identification of new targets for methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, and the study of the role of proteasomes in various diseases and cellular processes. Additionally, the potential use of methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate in drug development and therapy warrants further investigation.
Synthesemethoden
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate can be synthesized through a variety of methods, including the reaction of 4-chloroaniline with ethyl chloroformate to produce ethyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, which can then be methylated to produce methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate. Other methods include the reaction of 4-chloroaniline with methyl chloroformate and hydrazine hydrate, or the reaction of 4-chloroaniline with methyl hydrazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been widely used in scientific research for its unique properties, including its ability to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been used in the study of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
Eigenschaften
IUPAC Name |
methyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-16-9(15)13-12-8(14)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,15)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDKWFUDDRSSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)


![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)



![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
